N-cyclopropyl-2-methyl-4-nitrobenzamide
CAS No.:
Cat. No.: VC13482771
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2O3 |
---|---|
Molecular Weight | 220.22 g/mol |
IUPAC Name | N-cyclopropyl-2-methyl-4-nitrobenzamide |
Standard InChI | InChI=1S/C11H12N2O3/c1-7-6-9(13(15)16)4-5-10(7)11(14)12-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,12,14) |
Standard InChI Key | XBCFXILEFPRUKK-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2 |
Canonical SMILES | CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC2CC2 |
Introduction
Structural and Chemical Characteristics
N-Cyclopropyl-2-methyl-4-nitrobenzamide belongs to the benzamide class, characterized by a benzene ring substituted with a nitro group (-NO) at the para position, a methyl group (-CH) at the ortho position, and an N-cyclopropylamide moiety. The cyclopropyl group introduces steric strain, which may influence conformational stability and intermolecular interactions . The nitro group enhances electrophilicity, making the compound a potential candidate for further functionalization via reduction or nucleophilic substitution.
Key physicochemical properties include:
-
Molecular Formula:
-
Functional Groups: Nitro (-NO), amide (-CONH-), cyclopropyl, and methyl (-CH).
The absence of reported melting and boiling points in available literature highlights a gap in experimental characterization, necessitating further study.
Synthetic Pathways and Manufacturing
Cyclopropanation Strategies
Patent WO2005051904A2 outlines methodologies for synthesizing cyclopropyl-containing compounds, which can be adapted for N-cyclopropyl-2-methyl-4-nitrobenzamide . A plausible route involves:
-
Weinreb Amide Formation: Reacting 2-methyl-4-nitrobenzoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent like isobutylchloroformate. This step generates a stable intermediate amenable to cyclopropanation.
-
Sulfur Ylide Cyclopropanation: Treating the Weinreb amide with a sulfur ylide (e.g., generated from trimethylsulfoxonium iodide and sodium hydride) to form the cyclopropyl ring. This method leverages ylide-mediated [2+1] cycloaddition, a versatile strategy for constructing strained cyclopropane systems .
-
Amidation: Coupling the cyclopropane-bearing intermediate with cyclopropylamine using carbodiimides (e.g., EDC or DCC) to yield the final product.
Alternative Approaches
A nitro group can be introduced early or late in the synthesis. For example:
-
Nitration Post-Cyclopropanation: Direct nitration of a pre-formed cyclopropyl benzamide precursor using mixed acids (HNO/HSO).
-
Pre-Functionalized Nitrobenzene: Starting with 2-methyl-4-nitrobenzoic acid, followed by amide bond formation with cyclopropylamine.
Each route presents trade-offs in yield, purity, and scalability, requiring optimization based on reaction conditions and catalysts.
Physicochemical and Spectroscopic Data
While experimental data for N-cyclopropyl-2-methyl-4-nitrobenzamide is limited, analogous compounds provide insights:
-
IR Spectroscopy: Expected peaks include (~3300 cm), (~1650 cm), and (~1520 and 1350 cm) .
-
NMR Spectroscopy:
Future Research Directions
-
Experimental Characterization: Determination of melting/boiling points, solubility, and stability.
-
Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme inhibitory activity.
-
Process Optimization: Scalable synthesis routes for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume